molecular formula C22H20O3S B12542950 Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol CAS No. 143827-67-2

Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol

Cat. No.: B12542950
CAS No.: 143827-67-2
M. Wt: 364.5 g/mol
InChI Key: PEOKECORJLPPAL-UHFFFAOYSA-N
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Description

Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol is a compound that belongs to the class of phenolic compounds. Phenolic compounds are characterized by the presence of one or more hydroxyl groups directly attached to an aromatic ring. This compound is notable for its unique structure, which includes a benzoic acid moiety and a phenylprop-2-enylsulfanyl group attached to a phenol ring. Phenolic compounds are known for their diverse chemical properties and biological activities, making them significant in various fields of research and industry .

Preparation Methods

The synthesis of Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product.

Chemical Reactions Analysis

Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions can yield alcohols .

Mechanism of Action

The mechanism of action of Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol involves its interaction with molecular targets and pathways in biological systems. Phenolic compounds exert their effects through various mechanisms, including the modulation of enzyme activity, interaction with cellular receptors, and scavenging of free radicals. These interactions lead to the compound’s antioxidant and antimicrobial properties, which are beneficial in preventing oxidative stress and microbial infections .

Comparison with Similar Compounds

Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol can be compared with other similar phenolic compounds, such as hydroxybenzoic acids and cinnamic acids. These compounds share similar structural features, including the presence of hydroxyl groups attached to aromatic rings. the unique combination of the benzoic acid moiety and the phenylprop-2-enylsulfanyl group in this compound distinguishes it from other phenolic compounds. This unique structure contributes to its specific chemical properties and biological activities .

Similar Compounds

  • Hydroxybenzoic acids
  • Cinnamic acids
  • Phenolic aldehydes
  • Acetophenones

By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

CAS No.

143827-67-2

Molecular Formula

C22H20O3S

Molecular Weight

364.5 g/mol

IUPAC Name

benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol

InChI

InChI=1S/C15H14OS.C7H6O2/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13;8-7(9)6-4-2-1-3-5-6/h1-11,16H,12H2;1-5H,(H,8,9)

InChI Key

PEOKECORJLPPAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=CC=C(C=C2)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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